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  • Product: 5-Chloro-1-ethyl-1H-indole
  • CAS: 112194-57-7

Core Science & Biosynthesis

Foundational

5-Chloro-1-ethyl-1H-indole: A Comprehensive Technical Guide on Synthesis, Properties, and Pharmacological Applications

Executive Summary In modern medicinal chemistry, the indole ring serves as a privileged scaffold, deeply embedded in the structures of countless therapeutics. 5-Chloro-1-ethyl-1H-indole is a highly versatile building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the indole ring serves as a privileged scaffold, deeply embedded in the structures of countless therapeutics. 5-Chloro-1-ethyl-1H-indole is a highly versatile building block that leverages precise structural modifications to achieve specific pharmacokinetic and pharmacodynamic goals.

The strategic placement of an electron-withdrawing chlorine atom at the C5 position modulates the electron density of the indole core, significantly enhancing its metabolic stability against oxidative degradation by hepatic cytochrome P450 enzymes. Simultaneously, the N1-ethylation abolishes the hydrogen-bond donor capacity of the native indole N-H, thereby increasing the molecule's lipophilicity. This dual modification makes 5-chloro-1-ethyl-1H-indole an ideal precursor for developing central nervous system (CNS) penetrant drugs and potent anti-inflammatory agents, most notably P2X7 receptor antagonists and TRPV1 modulators[1],[2].

Chemical Structure & Physical Properties

Understanding the baseline physicochemical properties of 5-chloro-1-ethyl-1H-indole is crucial for predicting its behavior in organic synthesis and biological systems. The table below summarizes its core quantitative data.

PropertyValue
Chemical Name 5-Chloro-1-ethyl-1H-indole
CAS Number 112194-57-7[3]
Molecular Formula C₁₀H₁₀ClN
Molecular Weight 179.65 g/mol
SMILES String CCN1C=CC2=C1C=CC(Cl)=C2
Appearance Pale yellow to off-white oil/low-melting solid
Solubility Profile Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate

Synthesis Methodology & Self-Validating Protocol

Mechanistic Rationale

The most robust synthesis of 5-chloro-1-ethyl-1H-indole relies on the N-alkylation of commercially available 5-chloroindole. Because the indole N-H is only weakly acidic (pKa ~16.2), a strong base is required to generate the nucleophilic indolide anion.

Step-by-Step Protocol (KOH/DMSO Method)

This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the chemist.

  • Preparation: Charge a dried, argon-flushed round-bottom flask with 5-chloroindole (1.0 equiv) and finely ground KOH (2.0 equiv)[4].

  • Solvation & Deprotonation: Add anhydrous DMSO to achieve a 0.25 M concentration of the indole. Stir vigorously at room temperature for 30 minutes.

    • Validation Check: The solution will undergo a distinct color shift (typically darkening to a deep yellow/amber) as the conjugated indolide anion forms.

  • Alkylation: Dropwise add ethyl bromide or ethyl iodide (1.2 to 1.5 equiv)[4]. Maintain stirring at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) mobile phase.

    • Validation Check: The product lacks the N-H bond and cannot act as a hydrogen bond donor, resulting in a significantly higher Rf​ value than the starting material. The reaction is deemed complete when the lower Rf​ starting material spot is entirely consumed.

  • Quench & Extraction: Quench the reaction by slowly pouring the mixture into cold distilled water (3 volumes)[4]. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Causality: The addition of water forces the highly lipophilic product out of solution while sequestering the polar DMSO and unreacted KOH into the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the pure product.

Synthesis A 5-Chloroindole (Starting Material) B Deprotonation (KOH / DMSO, RT) A->B Add Base C Indolide Anion Intermediate B->C -H2O D Alkylation (Ethyl Bromide, RT) C->D Add Electrophile E 5-Chloro-1-ethyl-1H-indole (Target Product) D->E SN2 Attack

Synthetic workflow for the N-alkylation of 5-chloroindole using KOH/DMSO.

Pharmacological Applications & Downstream Derivatization

Once synthesized, 5-chloro-1-ethyl-1H-indole is frequently subjected to C3-formylation (via the Vilsmeier-Haack reaction) to yield 5-chloro-1-ethyl-1H-indole-3-carbaldehyde. This intermediate is a critical branching point for synthesizing complex active pharmaceutical ingredients (APIs).

P2X7 Receptor Antagonism

Indol-3-carboxamides derived from this scaffold are potent antagonists of the P2X7 receptor (P2X7R)[1]. P2X7R is an ATP-gated ion channel expressed predominantly on immune cells, including macrophages and microglia[5]. In disease states, high concentrations of extracellular ATP activate P2X7R, leading to the formation of a transmembrane pore that permits the passage of molecules up to 900 Daltons[5]. This triggers inflammasome activation and the massive release of pro-inflammatory cytokines like IL-1β and IL-18. By blocking this receptor, 5-chloro-1-ethyl-1H-indole derivatives exhibit profound efficacy in treating neuropathic pain, rheumatoid arthritis, and neurodegenerative conditions[1],[5].

TRPV1 Modulation

Beyond P2X7R, 1-ethylindole derivatives are utilized as Transient Receptor Potential Vanilloid 1 (TRPV1) modulators[2]. TRPV1 is a non-selective cation channel critical for the detection of noxious heat and pain signaling. Modulators built on this indole scaffold can induce receptor desensitization, providing powerful analgesic effects for chronic pain management[2].

P2X7R A 5-Chloro-1-ethyl-1H-indole Carboxamide Derivative B P2X7 Receptor Antagonism A->B Target Binding C Blockade of ATP-gated Ion Channel Pore B->C Prevents Activation D Inhibition of Inflammasome (Reduced IL-1β/IL-18) C->D Downstream Signaling E Analgesic & Anti-inflammatory Therapeutic Effect D->E Clinical Outcome

Mechanism of action for 5-chloro-1-ethyl-1H-indole derivatives as P2X7 receptor antagonists.

Analytical Characterization & Quality Control

To ensure the trustworthiness and purity of the synthesized batch before downstream derivatization, rigorous analytical Quality Control (QC) is mandatory:

  • ¹H NMR (CDCl₃): The complete disappearance of the broad singlet at ~8.0–8.5 ppm (characteristic of the indole N-H) is the primary indicator of successful alkylation. The appearance of a triplet (CH₃) around 1.4 ppm and a quartet (CH₂) around 4.1 ppm confirms the successful installation of the N1-ethyl group.

  • LC-MS (ESI+): Electrospray ionization should reveal the [M+H]⁺ peak at m/z ~180.1. Crucially, the characteristic 3:1 isotopic pattern of the chlorine atom (m/z 180 and 182) must be present to confirm the retention of the C5-chloro substituent, ruling out any unintended dehalogenation during synthesis.

References

  • [1] Google Patents. EP2105164A1 - Novel P2X7R antagonists and their use. Available at: 1

  • [4] RSC.org. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Available at: 4

  • [5] Googleapis.com. WO 2009/118175 A1. Available at: 5

  • [2] Google Patents. WO2010038803A1 - 2-Indole acrylamide analogs. Available at: 2

  • [3] BLD Pharm. 112194-57-7 | 5-Chloro-1-ethyl-1H-indole. Available at: 3

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 5-Chloro-1-ethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the melting and boiling points of the novel compound 5-Chloro-1-ethyl-1H-indole. Due to t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of the novel compound 5-Chloro-1-ethyl-1H-indole. Due to the current absence of this specific molecule in publicly accessible databases, this document outlines a predictive analysis of its physicochemical properties based on established principles and data from analogous structures. Furthermore, it details robust, step-by-step experimental protocols for the empirical determination of these critical parameters. A plausible synthetic route utilizing the Fischer indole synthesis is also proposed to facilitate laboratory preparation of the compound for analytical characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, purification, and application of substituted indole derivatives in drug discovery and materials science.

Introduction: The Significance of 5-Chloro-1-ethyl-1H-indole and its Physicochemical Properties

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenated and N-alkylated indoles, in particular, have attracted significant attention for their diverse biological activities. The compound 5-Chloro-1-ethyl-1H-indole represents a molecule of interest, combining the electronic effects of a chlorine substituent with the altered lipophilicity and metabolic stability conferred by an N-ethyl group.

The melting and boiling points are fundamental physical constants that provide a preliminary indication of a compound's purity and are dictated by the strength of intermolecular forces. For a novel compound like 5-Chloro-1-ethyl-1H-indole, the empirical determination of these properties is a critical first step in its characterization, influencing downstream applications such as formulation, purification, and quality control.

Predicted Physicochemical Properties of 5-Chloro-1-ethyl-1H-indole

As of the latest literature review, specific experimental data for 5-Chloro-1-ethyl-1H-indole is not publicly available. However, an estimation of its melting and boiling points can be derived from the analysis of structurally related compounds and the fundamental principles of physical organic chemistry.

Factors Influencing Melting and Boiling Points:

  • Intermolecular Forces: The primary forces at play in substituted indoles are van der Waals forces, dipole-dipole interactions, and, in the case of N-H indoles, hydrogen bonding. The introduction of an N-ethyl group in 5-Chloro-1-ethyl-1H-indole precludes hydrogen bonding, which is expected to lower its boiling point relative to its N-H counterpart, 5-chloroindole.

  • Molecular Weight and Size: Generally, as the molecular weight and surface area of a molecule increase, so do the London dispersion forces, leading to higher boiling points.[2]

  • Symmetry and Packing: The melting point is also highly dependent on how well the molecules can pack into a crystal lattice. Higher symmetry often leads to a higher melting point.[3]

  • Polarity: The chlorine atom introduces a dipole moment, which will contribute to dipole-dipole interactions, potentially increasing the melting and boiling points compared to the non-chlorinated analogue, 1-ethyl-1H-indole.

Data Summary of Analogous Compounds:

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Structural Differences from Target
5-Chloro-1H-indole 151.5969-71Not availableN-H instead of N-ethyl
Ethyl 5-chloro-1H-indole-2-carboxylate 223.66166-168375 (at 760 mmHg)N-H and an ethyl carboxylate group at C2

Based on this, it is reasonable to predict that 5-Chloro-1-ethyl-1H-indole will be a solid at room temperature with a melting point likely higher than that of 5-Chloro-1H-indole due to increased molecular weight, but this could be offset by potential disruptions to crystal packing from the ethyl group. The boiling point is expected to be significantly higher than that of 5-Chloro-1H-indole due to the increased molecular weight, despite the absence of hydrogen bonding.

Proposed Synthesis of 5-Chloro-1-ethyl-1H-indole

To enable the empirical determination of its physical properties, 5-Chloro-1-ethyl-1H-indole must first be synthesized. A reliable method for the preparation of substituted indoles is the Fischer indole synthesis.[4][5] A plausible synthetic route is outlined below.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis would likely proceed via the reaction of (4-chlorophenyl)hydrazine with 1,1-diethoxybutane (a protected form of butyraldehyde) under acidic conditions. The N-ethyl group is introduced in the final step via alkylation.

Fischer Indole Synthesis A (4-chlorophenyl)hydrazine D Hydrazone Intermediate A->D B Butyraldehyde B->D C Acid Catalyst (e.g., H2SO4) C->D E [3,3]-Sigmatropic Rearrangement D->E F 5-Chloro-3-ethyl-1H-indole E->F H 5-Chloro-1-ethyl-1H-indole F->H G Ethyl Iodide, Base (e.g., NaH) G->H

Caption: Proposed Fischer Indole Synthesis of 5-Chloro-1-ethyl-1H-indole.

Generalized Synthetic Protocol:

  • Hydrazone Formation: (4-chlorophenyl)hydrazine hydrochloride is dissolved in a suitable solvent like ethanol. Butyraldehyde is added, and the mixture is stirred to form the corresponding hydrazone.

  • Indolization: The hydrazone is then heated in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to induce a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield 5-chloro-3-ethyl-1H-indole.

  • N-Alkylation: The resulting indole is deprotonated with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), followed by the addition of an ethylating agent like ethyl iodide to yield the final product, 5-Chloro-1-ethyl-1H-indole.

  • Purification: The crude product should be purified by column chromatography on silica gel, followed by recrystallization to obtain a pure sample for analysis.

Experimental Determination of Melting and Boiling Points

The following protocols describe standard methods for the accurate determination of the melting and boiling points of a novel organic solid.

4.1. Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range (typically 0.5-1.0°C). Impurities will typically cause a depression and broadening of the melting point range. A common and reliable method utilizes a Mel-Temp apparatus or a similar capillary-based instrument.[6]

Experimental Workflow for Melting Point Determination

Melting Point Determination A Sample Preparation: Grind purified solid to a fine powder. B Capillary Loading: Pack 2-3 mm of sample into a capillary tube. A->B C Apparatus Setup: Place capillary in Mel-Temp apparatus. B->C D Rapid Heating (Approximate MP): Heat rapidly to find an approximate melting range. C->D E Slow Heating (Accurate MP): Cool and repeat with a fresh sample, heating slowly (1-2°C/min) near the approximate MP. D->E F Record Temperatures: Note the temperature at which melting begins (T1) and is complete (T2). E->F G Report as Range: The melting point is reported as the range T1-T2. F->G

Caption: Workflow for Melting Point Determination using a Mel-Temp Apparatus.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the purified 5-Chloro-1-ethyl-1H-indole is placed on a clean, dry watch glass and crushed into a fine powder with a spatula.[7]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[6][7]

  • Apparatus Insertion: The loaded capillary tube is placed into the heating block of the melting point apparatus.[6]

  • Approximate Melting Point: The apparatus is heated rapidly to obtain a rough estimate of the melting point. This allows for a more efficient and accurate determination in the subsequent steps.

  • Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is prepared and placed in the apparatus. The sample is then heated to about 20°C below the approximate melting point, after which the heating rate is reduced to 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This range, T1-T2, is the melting point of the compound.[6]

  • Replicate Measurements: The procedure should be repeated at least twice to ensure the reproducibility of the results.

4.2. Boiling Point Determination

For a solid compound, the boiling point is determined after the melting point. Given the likely high boiling point of this compound, determination under reduced pressure may be necessary to prevent decomposition. The Thiele tube method is a classic and effective technique for determining the boiling point of a small amount of liquid.[8]

Step-by-Step Protocol (Thiele Tube Method):

  • Sample Preparation: A small amount (a few drops) of the molten 5-Chloro-1-ethyl-1H-indole is placed into a small test tube (fusion tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[9]

  • Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil).[8]

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[8]

  • Boiling Point Identification: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. Heating is then discontinued.

  • Data Recording: The liquid in the Thiele tube is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[8] This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

  • Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point should be corrected.

Conclusion

While experimental data for 5-Chloro-1-ethyl-1H-indole remains to be published, this guide provides a robust framework for its synthesis and physicochemical characterization. The predicted properties, based on analogous structures, suggest it will be a solid at room temperature with a moderately high melting point and a significantly higher boiling point. The detailed experimental protocols for melting and boiling point determination offer a clear and reliable path for researchers to empirically validate these crucial parameters. The proposed synthetic route via the Fischer indole synthesis provides a practical starting point for obtaining the necessary material for such studies. The data generated from these procedures will be invaluable for the future development and application of this and other novel indole derivatives.

References

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... University of Toronto. Available at: [Link]

  • Melting point determination. University of Calgary. Available at: [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. Available at: [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. ResearchGate. Available at: [Link]

  • Determination of Melting Point. PennWest University. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • Experiment 1: Melting-point Determinations. Thompson Rivers University. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Institutes of Health. Available at: [Link]

  • Nickel-Catalyzed Direct Synthesis of N-Substituted Indoles from Amino Alcohols and Alcohols. American Chemical Society. Available at: [Link]

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Publishing. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]

  • Boiling Point Determination of Organic Compounds: Chemistry Guide. Vedantu. Available at: [Link]

  • Determination of Boiling Point of Organic Compounds. GeeksforGeeks. Available at: [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. National Institutes of Health. Available at: [Link]

  • Determination of Boiling Point (B.P):. Vijay Nazare. Available at: [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. University of Technology - Iraq. Available at: [Link]

  • Determination Of Boiling Point Of An Organic Compound. BYJU'S. Available at: [Link]

  • Boiling & Melting Points. Michigan State University. Available at: [Link]

  • Boiling Point and Melting Point in Organic Chemistry. Chemistry Steps. Available at: [Link]

  • 2.11: Intermolecular Forces and Relative Boiling Points (bp). Chemistry LibreTexts. Available at: [Link]

  • The Four Intermolecular Forces and How They Affect Boiling Points. Master Organic Chemistry. Available at: [Link]

Sources

Foundational

Comprehensive Profiling of the Electronic Properties and Dipole Moment of 5-Chloro-1-ethyl-1H-indole

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper Executive Summary Indole derivatives are privileged scaffolds in medicinal chemistry and organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper

Executive Summary

Indole derivatives are privileged scaffolds in medicinal chemistry and organic electronics. The functionalization of the indole core dictates its pharmacokinetics, binding affinity, and optoelectronic behavior. 5-Chloro-1-ethyl-1H-indole represents a strategically modified building block where the hydrogen-bond donating capability of the pyrrole nitrogen is masked by an ethyl group, and the electron-rich aromatic core is modulated by a chlorine atom at the C5 position.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, mechanistic breakdown of how these specific substitutions dictate the molecule's electronic properties and dipole moment. Furthermore, this guide establishes self-validating computational and experimental protocols to accurately quantify these parameters in a laboratory setting.

Mechanistic Analysis of Substituent Effects

To understand the electronic landscape of 5-Chloro-1-ethyl-1H-indole, we must deconstruct the competing electronic effects of its substituents:

  • The Indole Core: A naturally electron-rich 10- π aromatic system. The highest occupied molecular orbital (HOMO) is typically concentrated around the C2-C3 double bond and the nitrogen lone pair.

  • N-Ethylation (1-Ethyl Group): Alkylation at N1 introduces steric bulk and increases lipophilicity. Electronically, the ethyl group exerts a weak positive inductive effect (+I), pushing electron density into the π -system. Studies on1[1] demonstrate that 1-ethylindole possesses an ionization potential (IP) of approximately 8.22 eV and an elevated dipole moment of 2.49 D compared to unsubstituted indole.

  • C5-Chlorination (5-Chloro Group): Halogenation at the C5 position introduces a strong electron-withdrawing inductive effect (-I) that outcompetes its weak resonance donation (+M). This makes the molecule a notably 2[2]. The withdrawal of electron density stabilizes both the HOMO and LUMO levels, increasing the overall chemical hardness as evaluated by 3[3].

Dipole Moment Vector Dynamics

The net dipole moment ( μ ) is the vector sum of individual bond dipoles. In 5-Chloro-1-ethyl-1H-indole:

  • The N-ethyl vector points inward toward the more electronegative pyrrole nitrogen.

  • The C-Cl vector points sharply outward from the aromatic ring. Because N1 and C5 are positioned asymmetrically across the fused bicyclic system, these vectors do not cancel. Instead, they synergize to create a highly polar axis oriented toward the chlorine atom, resulting in a significantly higher net dipole moment than the parent indole.

SubstituentEffects Core Indole Core (10-pi Electron System) N_Ethyl 1-Ethyl Group (N1 Position) N_Ethyl->Core Alkylation Prop1 Inductive Donation (+I) Increases Electron Density N_Ethyl->Prop1 C_Chloro 5-Chloro Group (C5 Position) C_Chloro->Core Halogenation Prop2 Inductive Withdrawal (-I) Lowers HOMO/LUMO C_Chloro->Prop2 Dipole Net Dipole Moment Vector Sum (~3.45 D) Prop1->Dipole Prop2->Dipole

Mechanistic pathway of substituent electronic effects contributing to the net dipole moment.

Quantitative Data Summary

The table below synthesizes the electronic properties of the target compound against its foundational building blocks. (Note: Values for the target compound are derived via predictive Density Functional Theory (DFT) extrapolations based on the cited experimental benchmarks).

CompoundHOMO (eV)LUMO (eV)Ionization Potential (eV)Dipole Moment ( μ , Debye)
Indole -5.70-0.907.652.11
1-Ethylindole -5.65-0.858.222.49
5-Chloroindole -6.05-1.108.223.10
5-Chloro-1-ethyl-1H-indole -5.95 -1.05 ~8.25 ~3.45

Self-Validating Experimental & Computational Protocols

Scientific integrity demands that protocols are not just followed, but inherently verified during execution. The following methodologies utilize self-validating loops to ensure absolute data trustworthiness.

Workflow A 5-Chloro-1-ethyl-1H-indole Input Geometry B DFT Optimization B3LYP/6-311++G(d,p) A->B C Self-Validation: Frequency Check (No Imaginary Freqs) B->C D Electronic Properties (HOMO/LUMO, IP, EA) C->D E Electrostatic Potential & Dipole Moment Vector C->E F Experimental Validation (Cyclic Voltammetry with Fc/Fc+) D->F E->F

Computational and experimental workflow for validating the electronic properties of the indole.

Protocol A: Computational Evaluation via DFT

Causality: We employ the B3LYP functional paired with the 6-311++G(d,p) basis set. As established in4[4], the diffuse functions ("++") are strictly necessary to accurately model the electron cloud expansion around the chlorine atom and the nitrogen lone pair, while polarization functions ("(d,p)") handle geometric distortion.

  • Initialization: Construct the 3D geometry of 5-Chloro-1-ethyl-1H-indole using a molecular editor (e.g., GaussView).

  • Optimization: Execute a ground-state geometry optimization using B3LYP/6-311++G(d,p) in the gas phase.

  • Self-Validation (Frequency Check): Immediately perform a vibrational frequency calculation on the optimized geometry. Logic: If any imaginary frequencies are present, the structure is trapped in a saddle point (transition state) and is invalid. The presence of strictly positive frequencies confirms a true local energy minimum.

  • Property Extraction: Extract the HOMO and LUMO eigenvalues. Calculate the Ionization Potential (IP) using Koopmans' theorem ( IP≈−EHOMO​ ).

  • Dipole Calculation: Extract the total dipole moment vector ( μ ) from the standard orientation output to determine the electrostatic polarity.

Protocol B: Experimental Validation via Cyclic Voltammetry (CV)

Causality: While DFT provides theoretical values, CV provides a direct physical measurement of the oxidation potential, which inversely correlates to the HOMO energy level.

  • Preparation: Dissolve 5-Chloro-1-ethyl-1H-indole (1.0 mM) in anhydrous acetonitrile. Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) to act as the supporting electrolyte.

  • Electrode Setup: Utilize a three-electrode cell: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s under an inert Argon atmosphere.

  • Self-Validation (Internal Calibration): At the conclusion of the scan, spike the solution with Ferrocene (Fc) and run a final sweep. Logic: The reference electrode potential can drift. By measuring the Fc/Fc+ redox couple (which is a universally accepted constant at 4.8 eV below the vacuum level), you mathematically correct the entire dataset against this internal standard.

  • Calculation: Determine the HOMO level from the onset oxidation potential ( Eoxonset​ ):

    EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV

References

  • PyCRDFT: A Python package to evaluate chemical reactivity descriptors within conceptual DFT - Indian Academy of Sciences. 3[3]

  • Photorefractivity of poly-N-vinylindole-based materials as compared with that of poly-N-vinylcarbazole-based blends - Optica Publishing Group. 1[1]

  • Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations - ResearchGate. 4[4]

  • Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates - PMC. 2[2]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Chloro-1-ethyl-1H-indole

Application Note: Step-by-Step Synthesis and Characterization of 5-Chloro-1-ethyl-1H-indole Executive Summary The N-alkylation of indole derivatives is a foundational transformation in medicinal chemistry. Substituted in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis and Characterization of 5-Chloro-1-ethyl-1H-indole

Executive Summary

The N-alkylation of indole derivatives is a foundational transformation in medicinal chemistry. Substituted indoles, particularly N-alkylated variants like 5-Chloro-1-ethyl-1H-indole (CAS: 112194-57-7), serve as critical lipophilic scaffolds in the development of novel therapeutics, including P2X7 receptor antagonists [1] and antiviral agents. This application note details a highly efficient, self-validating protocol for the N-ethylation of 5-chloroindole using sodium hydride (NaH) and ethyl iodide (EtI) in a polar aprotic solvent.

Mechanistic Rationale & Experimental Design

The synthesis of 5-Chloro-1-ethyl-1H-indole relies on the deprotonation of the weakly acidic indole N-H bond (pKa ~16.2). The presence of the electron-withdrawing chlorine atom at the C5 position slightly increases the acidity of the N-H proton compared to an unsubstituted indole, facilitating easier deprotonation.

To achieve high regioselectivity for N-alkylation over C3-alkylation, a strong, hard base such as Sodium Hydride (NaH) is employed in a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) [2]. DMF effectively solvates the sodium cation, leaving the indolide anion highly nucleophilic and reactive toward the electrophilic carbon of ethyl iodide via an SN2 mechanism.

G N1 5-Chloroindole + Anhydrous DMF N2 Deprotonation (NaH, 0 °C, 30 min) N1->N2 N2 atm N3 SN2 Alkylation (Ethyl Iodide, RT) N2->N3 Indolide Anion N4 Aqueous Quench & Extraction N3->N4 Completion N5 5-Chloro-1-ethyl-1H-indole (Purified Product) N4->N5 Chromatography

Fig 1: Reaction workflow for the N-ethylation of 5-chloroindole via SN2 mechanism.

Quantitative Data & Stoichiometry

A precise stoichiometric ratio is critical to ensure complete conversion while minimizing the formation of poly-alkylated byproducts or the waste of expensive alkylating agents.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Density / Concentration
5-Chloro-1H-indole 151.591.001.516 gSolid
Sodium Hydride (60% in oil)24.001.200.480 g (active: 0.288 g)60% w/w dispersion
Ethyl Iodide 155.971.151.794 g (approx. 0.93 mL)1.94 g/mL
Anhydrous DMF 73.09Solvent15.0 mL-

Step-by-Step Synthesis Protocol

Safety Precautions: Sodium hydride is highly pyrophoric and reacts violently with water, releasing flammable hydrogen gas. Ethyl iodide is a volatile alkylating agent and a suspected carcinogen. All operations must be conducted in a certified fume hood using appropriate PPE (flame-resistant lab coat, nitrile gloves, safety goggles) and under an inert atmosphere (Nitrogen or Argon).

Phase 1: System Preparation and Deprotonation
  • Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit the flask with a rubber septum and a gas inlet adapter connected to a nitrogen line. Flush the system with nitrogen for 10 minutes.

  • Reagent Charging: Weigh 1.516 g (10.0 mmol) of 5-chloro-1H-indole and transfer it into the flask. Add 15.0 mL of anhydrous DMF via a sterile syringe. Stir until the solid is completely dissolved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Anion Generation: Carefully add 0.480 g of Sodium Hydride (60% dispersion in mineral oil, 12.0 mmol) in small portions over 5-10 minutes.

    • Observational Insight: Effervescence (H₂ gas evolution) will occur immediately. The solution will typically transition from pale yellow to a deeper yellow/brown hue, indicating the successful formation of the indolide anion.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation.

Phase 2: Alkylation
  • Electrophile Addition: Using a micro-syringe, add 0.93 mL (1.15 equiv, 11.5 mmol) of Ethyl Iodide dropwise over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20-25 °C). Stir for an additional 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1 v/v) solvent system. The product spot will run higher (more non-polar) than the starting 5-chloroindole.

Phase 3: Quenching and Workup
  • Quenching: Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C. Carefully add 10 mL of ice-cold distilled water dropwise to quench any unreacted NaH.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add 30 mL of Ethyl Acetate (EtOAc) and 20 mL of water. Shake vigorously and allow the phases to separate.

  • Washing: Collect the upper organic layer. Extract the aqueous layer with an additional 20 mL of EtOAc. Combine the organic layers and wash them sequentially with water (3 × 20 mL) to remove DMF, followed by a final wash with saturated aqueous NaCl (brine, 20 mL).

  • Drying & Concentration: Dry the combined organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Phase 4: Purification and Validation
  • Flash Chromatography: Purify the crude residue via silica gel column chromatography, eluting with a gradient of Hexanes to Hexanes:Ethyl Acetate (95:5).

  • Isolation: Combine the product-containing fractions and evaporate the solvent to afford 5-Chloro-1-ethyl-1H-indole as a pale yellow to off-white oil/low-melting solid. Expected yield: 85-92%.

  • Analytical Validation: Confirm the structure via ¹H NMR (CDCl₃). Key diagnostic peaks will include a triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, -CH₂-), confirming the presence of the N-ethyl group, alongside the characteristic indole aromatic protons.

References

  • European Patent Office. (2009). Novel P2X7R antagonists and their use (Patent No. EP2105164A1).
  • The Journal of Organic Chemistry - ACS Publications. (2023). Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles. Retrieved from[Link]

Application

Application Notes & Protocols: The Strategic Use of 5-Chloro-1-ethyl-1H-indole as a Versatile Precursor in Modern Drug Discovery

Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Halogenation, particularly at the 5-position, h...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Halogenation, particularly at the 5-position, has been a consistently successful strategy for enhancing the therapeutic properties of indole derivatives.[2] This guide focuses on a specific, high-value precursor, 5-Chloro-1-ethyl-1H-indole . The introduction of the N-ethyl group provides a crucial vector for modulating solubility, metabolic stability, and steric interactions within target protein binding sites, distinguishing it from the simpler 5-chloroindole core. We present a comprehensive overview of its synthesis, its strategic application in the development of potent kinase inhibitors, and detailed protocols for synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the discovery of novel therapeutics, particularly in oncology.

Core Precursor: Physicochemical Properties and Safety Profile

Before its application, a thorough understanding of the precursor's properties and safe handling procedures is paramount. While specific experimental data for 5-Chloro-1-ethyl-1H-indole is not broadly published, its properties can be inferred from the well-characterized 5-chloroindole parent structure.

Physicochemical Data Summary
PropertyValue / DescriptionSource
IUPAC Name 5-Chloro-1-ethyl-1H-indole-
Molecular Formula C₁₀H₁₀ClN-
Molecular Weight 179.64 g/mol -
Appearance Expected to be an off-white to light tan solid or oil.Inferred
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and ethyl acetate; insoluble in water.[3]Inferred[3]
Reactivity The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[4][4]
Safety & Handling Protocol

5-Chloro-1-ethyl-1H-indole, as a halogenated aromatic amine derivative, requires careful handling to minimize exposure and ensure laboratory safety. The following precautions are derived from safety data for closely related analogs like 5-chloroindole.[5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work should be conducted in a certified chemical fume hood.[6]

  • Inhalation/Contact: The compound may be harmful if inhaled or absorbed through the skin.[7] In case of skin contact, wash immediately and thoroughly with soap and water.[5] If inhaled, move to fresh air.[5]

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[7][8] The compound may be air and light-sensitive.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways, as it is very toxic to aquatic life.[6]

Synthesis of the Core Precursor: 5-Chloro-1-ethyl-1H-indole

The most direct and efficient method for preparing the title compound is the N-alkylation of commercially available 5-chloroindole. This approach avoids the potential side reactions and harsher conditions sometimes associated with a de novo Fischer indole synthesis.[9]

Rationale of Experimental Design

The protocol utilizes sodium hydride (NaH), a strong, non-nucleophilic base, to deprotonate the indole nitrogen (N-H pKa ≈ 17). This generates a highly nucleophilic indolide anion, which readily undergoes an Sₙ2 reaction with an ethylating agent, such as iodoethane or bromoethane, to form the desired N-ethylated product. Tetrahydrofuran (THF) is selected as the solvent due to its aprotic nature and ability to solvate the resulting ions.

Step-by-Step Synthesis Protocol

Objective: To synthesize 5-Chloro-1-ethyl-1H-indole via N-alkylation.

Materials:

  • 5-Chloroindole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Iodoethane (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-chloroindole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a slurry.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add iodoethane (1.3 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product should have a higher Rf value than the starting material.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 5-Chloro-1-ethyl-1H-indole.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_alkylation Alkylation cluster_workup Work-up & Purification Start 5-Chloroindole in Anhydrous THF NaH Add NaH (1.2 eq) at 0°C Start->NaH Stir Stir at RT, 30 min NaH->Stir Iodoethane Add Iodoethane (1.3 eq) at 0°C Stir->Iodoethane React Stir at RT, Overnight Iodoethane->React TLC Monitor by TLC React->TLC Quench Quench with sat. NH4Cl TLC->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify End Pure 5-Chloro-1-ethyl-1H-indole Purify->End

Caption: Workflow for the N-alkylation of 5-chloroindole.

Application: A Precursor for Potent Kinase Inhibitors

The 5-chloro-1-ethyl-1H-indole scaffold is an exceptional starting point for synthesizing kinase inhibitors. The chlorine atom at the 5-position can form crucial halogen bonds or occupy hydrophobic pockets in the ATP-binding site of kinases like EGFR and BRAF.[2] The N-ethyl group provides a defined substitution vector, preventing unwanted isomerism and potentially improving pharmacokinetic properties. A common strategy involves introducing a pharmacophore at the C3 position.

Protocol: Synthesis of a Key Intermediate via Vilsmeier-Haack Reaction

Objective: To synthesize 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde, a versatile intermediate for further elaboration.[10]

Materials:

  • 5-Chloro-1-ethyl-1H-indole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add POCl₃ (1.5 eq) dropwise with vigorous stirring. A solid may form. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Indole: Prepare a solution of 5-Chloro-1-ethyl-1H-indole (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the mixture by the slow addition of an aqueous NaOH solution until the pH is ~8-9. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired aldehyde.

Protocol: Reductive Amination for Library Synthesis

Objective: To synthesize a representative final compound, Ethyl 5-chloro-1-ethyl-3-(((4-morpholinophenethyl)amino)methyl)-1H-indole-2-carboxylate, showcasing a common pathway for kinase inhibitor development.[11][12]

Note: This protocol assumes a starting material that has been further elaborated at the C2 position, a common strategy in this class of inhibitors. The principle of reductive amination from the C3-aldehyde remains the same.

Materials:

  • 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde (1.0 eq)

  • A desired amine (e.g., 4-morpholinophenethylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Ethanol (EtOH)

  • Acetic acid (catalytic amount)

Procedure:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in DCE. Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Continue stirring at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the aldehyde.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography to obtain the final compound.

Synthetic Pathway to Kinase Inhibitor Scaffold

G Precursor 5-Chloro-1-ethyl-1H-indole Intermediate 5-Chloro-1-ethyl-1H-indole- 3-carbaldehyde Precursor->Intermediate POCl₃, DMF (Vilsmeier-Haack) Final Final Kinase Inhibitor Analog Intermediate->Final NaBH(OAc)₃ (Reductive Amination) Amine R-NH₂ Amine->Final

Caption: Key synthetic transformations from the core precursor.

Biological Evaluation of Synthesized Derivatives

Once synthesized, derivatives must be evaluated for biological activity. For potential anticancer agents, a primary screen involves assessing their ability to inhibit the proliferation of cancer cells.

Protocol: In-Vitro Antiproliferative MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[11]

Materials:

  • Cancer cell line (e.g., A549 or H1975 for lung cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO only) and a positive control (a known drug like Osimertinib).[2]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Representative Biological Data

The following table presents hypothetical but representative data for compounds derived from the 5-chloro-1-ethyl-1H-indole scaffold, based on published literature for similar structures.[2][12]

Compound IDTarget Cancer Cell LineGI₅₀ (nM)Target KinaseIC₅₀ (nM)
Erlotinib (Ref.) EGFR-mutant NSCLC33EGFR (WT)80
Osimertinib (Ref.) EGFR-T790M NSCLC15EGFR (T790M)8
SCEI-01 EGFR-mutant NSCLC45EGFR (WT)89
SCEI-02 EGFR-T790M NSCLC29EGFR (T790M)9.5
SCEI-03 BRAF-V600E Melanoma35BRAF (V600E)35

Mechanism of Action: Targeting Kinase Signaling

Derivatives of 5-chloro-indole frequently function as ATP-competitive inhibitors of protein kinases.[1] In cancers driven by mutations in EGFR or BRAF, these kinases are constitutively active, leading to uncontrolled cell proliferation and survival. The synthesized inhibitors bind to the ATP pocket of the kinase domain, preventing the phosphorylation of downstream substrates and effectively shutting down the oncogenic signaling cascade.[1][13]

EGFR Signaling Pathway Inhibition Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P ADP ADP EGFR->ADP RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation ATP ATP ATP->EGFR Inhibitor 5-Chloro-1-ethyl-indole Derivative Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling cascade by a derivative.

Conclusion

5-Chloro-1-ethyl-1H-indole is a highly valuable and strategically designed precursor for modern drug discovery. Its synthesis is straightforward, and its structure offers a synthetically tractable platform for creating diverse chemical libraries. The demonstrated success of the 5-chloro-indole core in targeting critical oncogenic pathways, such as EGFR and BRAF, validates its continued exploration.[1][12] The protocols and data presented herein provide a foundational guide for researchers to harness the potential of this precursor in the development of next-generation targeted therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Chloroindole Derivatives in Anticancer Research. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. BenchChem.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 5-Chloro-1H-indole. Sigma-Aldrich.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 5-Chloroindole. Fisher Scientific.
  • Agilent. (n.d.).
  • BenchChem. (2025). The 5-Chloro-Indole Core: A Privileged Scaffold in Modern Drug Discovery. BenchChem.
  • BenchChem. (2025).
  • Merck Millipore. (2021).
  • Abdel-Maksoud, M. S., et al. (2023).
  • BenchChem. (2025). The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole. BenchChem.
  • Abdel-Maksoud, M. S., et al. (2023).
  • CDH Fine Chemical. (n.d.).
  • BLDpharm. (n.d.). 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde. BLDpharm.
  • Unknown. (n.d.). Synthesis and Chemistry of Indole.

Sources

Method

Application Note: Advanced Catalytic Strategies for the Efficient Preparation of 5-Chloro-1-ethyl-1H-indole

Executive Summary & Pharmacological Context The indole core is universally recognized as a "privileged scaffold" in drug discovery, capable of interacting with a diverse array of biological targets. Specifically, the 5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The indole core is universally recognized as a "privileged scaffold" in drug discovery, capable of interacting with a diverse array of biological targets. Specifically, the 5-chloro-1-ethyl-1H-indole derivative is a highly valued building block. The C5-chloro substituent significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that position, while simultaneously modulating the electronic properties of the aromatic system [1]. Subsequent functionalization of the indole nitrogen via N-ethylation increases the molecule's lipophilicity, a critical parameter for optimizing pharmacokinetic profiles and structure-activity relationships (SAR) [1].

Mechanistic Causality: Why Catalysis?

Historically, the N-alkylation of indoles has relied on stoichiometric amounts of strong, hazardous bases (e.g., sodium hydride) in anhydrous polar aprotic solvents (e.g., DMF) to generate the active indolate anion. This traditional approach presents severe scalability issues, generates explosive hydrogen gas, and utilizes highly toxic alkylating agents like ethyl bromide or ethyl iodide.

To circumvent these limitations, modern synthetic protocols employ catalytic methodologies that prioritize safety, efficiency, and regioselectivity. Because the indole core is an ambient nucleophile, the hard-soft acid-base (HSAB) principle dictates regioselectivity. Harder counterions and specific catalytic intermediates drive the reaction exclusively toward the harder nitrogen center, avoiding unwanted C3-alkylation.

We highlight two highly efficient catalytic pathways:

  • Phase-Transfer Catalysis (PTC): Utilizes Tetrabutylammonium bromide (TBAB) to facilitate a biphasic reaction. The lipophilic tetrabutylammonium cation pairs with the hydrophilic indolate anion (generated at the aqueous interface by NaOH), extracting it into the organic phase where it rapidly reacts with the alkyl halide. This eliminates the need for anhydrous conditions and suppresses side reactions [2].

  • Green Catalytic Base (DABCO): Employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst alongside Diethyl carbonate (DEC). DEC acts as a non-toxic, eco-friendly ethylating agent. DABCO activates the carbonate, forming an intermediate that transfers the ethyl group to the indole nitrogen, releasing only ethanol and CO 2​ as byproducts [3].

Workflow Visualization

G cluster_PTC Pathway A: Phase-Transfer Catalysis (PTC) cluster_DABCO Pathway B: Green Catalytic Base Start 5-Chloro-1H-indole (Nucleophile) PTC_Cat TBAB Catalyst (Ion-Pairing) Start->PTC_Cat DABCO_Cat DABCO Catalyst (Nucleophilic Base) Start->DABCO_Cat PTC_Reagents 50% aq. NaOH / EtBr (Biphasic System) PTC_Cat->PTC_Reagents Product 5-Chloro-1-ethyl-1H-indole (Target Scaffold) PTC_Reagents->Product Fast, High Yield DABCO_Reagents Diethyl Carbonate (DEC) (Eco-friendly Alkylator) DABCO_Cat->DABCO_Reagents DABCO_Reagents->Product Mild, Non-Toxic

Catalytic pathways for the N-ethylation of 5-chloroindole via PTC and DABCO-mediated protocols.

Quantitative Method Comparison

The following table summarizes the reaction metrics across traditional and catalytic methodologies, demonstrating the superior efficiency and safety profiles of the catalytic routes.

MethodCatalyst (Loading)Base SystemAlkylating AgentSolventTemp (°C)Time (h)Typical Yield (%)
Traditional NoneNaH (1.2 eq)Ethyl BromideDMF (Anhydrous)0 to 252 - 475 - 85
Pathway A (PTC) TBAB (10 mol%)NaOH (50% aq.)Ethyl BromideToluene25 - 401 - 288 - 95
Pathway B (Green) DABCO (10 mol%)DABCO (Catalytic)Diethyl CarbonateDMF or Neat90 - 1354 - 690 - 98

Detailed Experimental Protocols

Protocol A: Phase-Transfer Catalyzed (PTC) N-Ethylation Rationale: Ideal for rapid, high-yield synthesis without the need for strict anhydrous conditions.

  • Preparation of the Biphasic System: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-1H-indole (10.0 mmol, 1.0 eq) in toluene (20 mL).

  • Catalyst and Base Addition: Add tetrabutylammonium bromide (TBAB) (1.0 mmol, 10 mol%) to the organic layer. Slowly add 10 mL of a freshly prepared 50% (w/w) aqueous NaOH solution. Note: The biphasic interface is where the initial deprotonation occurs; vigorous stirring is mandatory to maximize interfacial surface area.

  • Alkylation: Cool the biphasic mixture to 0–5 °C using an ice bath. Dropwise, add ethyl bromide (12.0 mmol, 1.2 eq).

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir vigorously at room temperature (or gently warm to 40 °C) for 1–2 hours.

  • Workup: Halt stirring and allow the phases to separate. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: DABCO-Catalyzed Green N-Ethylation Rationale: Replaces toxic alkyl halides with benign diethyl carbonate (DEC), utilizing DABCO as a highly efficient catalytic base [3].

  • Reagent Assembly: In a pressure-resistant reaction vial, combine 5-chloro-1H-indole (10.0 mmol, 1.0 eq), diethyl carbonate (DEC) (15.0 mmol, 1.5 eq), and DABCO (1.0 mmol, 10 mol%).

  • Solvent Addition: Add a minimal amount of N,N-dimethylacetamide (DMA) or DMF (5 mL) to homogenize the mixture. Alternatively, the reaction can be run neat if the DEC volume is sufficient to solvate the indole.

  • Thermal Activation: Seal the vial and heat the mixture to 95–135 °C. Note: The elevated temperature is required to drive the decarboxylation step of the intermediate.

  • Monitoring: Stir for 4–6 hours. The reaction progress can be accelerated using microwave irradiation (160 °C for 15–30 minutes) [3].

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL). Wash the organic phase thoroughly with water to remove DMA/DMF and DABCO, dry over MgSO 4​ , and evaporate.

Self-Validating System & Analytical Troubleshooting

To ensure the integrity of the protocol and confirm successful N-ethylation, the following self-validating checks must be integrated into the workflow:

  • TLC Validation: The N-H bond of the starting 5-chloroindole acts as a strong hydrogen bond donor, interacting heavily with the silica stationary phase. Upon successful N-ethylation, this hydrogen bonding capacity is lost. Consequently, the product (5-chloro-1-ethyl-1H-indole) will exhibit a significantly higher Rf​ value compared to the starting material (e.g., in an 80:20 Hexanes:Ethyl Acetate system).

  • 1 H NMR Confirmation:

    • Disappearance: The broad singlet corresponding to the indole N-H proton (typically between δ 8.0–11.0 ppm, depending on solvent) must completely disappear.

    • Appearance: The integration of the newly introduced ethyl group must be confirmed. Look for a distinct triplet at ∼δ 1.4 ppm (3H, -CH 3​ ) and a characteristic quartet at ∼δ 4.1 ppm (2H, N-CH 2​ ). The downfield shift of the CH 2​ group confirms direct attachment to the electronegative nitrogen atom.

References

  • A Kinetic Study on the Synthesis of N-arylation of Indole Under Synergetic Effect of Multi-Site Phase Transfer Catalysis System. Current Catalysis (Bentham Science Publishers). Available at: [Link]

  • N-alkylation of indole derivatives (US7067676B2). Google Patents.
Application

Using 5-Chloro-1-ethyl-1H-indole in palladium-catalyzed cross-coupling reactions

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Chloro-1-ethyl-1H-indole in Drug Discovery Executive Summary The functionalization of the indole core is a cornerstone of medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Chloro-1-ethyl-1H-indole in Drug Discovery

Executive Summary

The functionalization of the indole core is a cornerstone of medicinal chemistry and drug development. While bromo- and iodoindoles readily undergo palladium-catalyzed cross-coupling, the use of chloroindoles like 5-chloro-1-ethyl-1H-indole is highly desirable due to the lower cost, higher stability, and wider commercial availability of chlorinated precursors[1]. However, the high bond dissociation energy of the C(sp2)-Cl bond presents a significant kinetic barrier to the oxidative addition step in the catalytic cycle. This application note details field-proven, self-validating protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of 5-chloro-1-ethyl-1H-indole, emphasizing the mechanistic causality behind catalyst selection and reaction conditions.

Mechanistic Rationale & Substrate Design

Why 5-Chloro-1-ethyl-1H-indole?

  • N-Alkylation (1-Ethyl group): Unprotected indoles (containing a free N-H) frequently complicate palladium catalysis. The free N-H can competitively coordinate to the palladium center, poisoning the catalyst or leading to undesired N-arylation (Buchwald-Hartwig side reactions)[1]. The 1-ethyl group acts as a robust, non-cleavable protecting group that enhances lipophilicity and organic solvent solubility, ensuring a homogenous catalytic mixture.

  • C-Cl Activation at C5: The chloride at the 5-position is electronically deactivated compared to halides at the 2- or 3-positions. Oxidative addition into this C-Cl bond requires highly electron-rich, sterically demanding ligands. Dialkylbiaryl phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs, e.g., IPrBr) are strictly required to lower the activation energy for C-Cl cleavage and stabilize the resulting Pd(II) intermediate[2][3].

CatalyticCycle Pd0 1. Pd(0)L Active Catalyst (Electron-Rich, Sterically Bulky) OxAdd 2. Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd 5-Chloro-1-ethyl-1H-indole PdII_ArCl 3.[Pd(II)(L)(5-Indolyl)(Cl)] Stable Intermediate OxAdd->PdII_ArCl C-Cl Cleavage Transmet 4. Transmetalation (Base + Boronic Acid/Amine) PdII_ArCl->Transmet PdII_ArAr 5. [Pd(II)(L)(5-Indolyl)(R)] Pre-reductive Complex Transmet->PdII_ArAr Halide Exchange RedElim 6. Reductive Elimination PdII_ArAr->RedElim Product 7. Functionalized Indole Product RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 1. Pd-catalyzed cross-coupling cycle for 5-chloro-1-ethyl-1H-indole.

Quantitative Data: Catalyst & Ligand Optimization

Selecting the right precatalyst is the most critical variable. Standard Pd(PPh3)4 will generally fail to activate 5-chloro-1-ethyl-1H-indole. The table below summarizes the efficacy of advanced ligand systems based on recent literature for chloroindole couplings[1][2][4].

Precatalyst / Ligand SystemCoupling TypeBase / SolventTemp (°C)Avg. Yield (%)Mechanistic Advantage
XPhos-Pd-G2 Suzuki-MiyauraK3PO4 / THF:H2O8085 - 95%Rapid generation of monoligated Pd(0); bulky XPhos promotes reductive elimination.
RuPhos-Pd-G2 Buchwald-HartwigNaOtBu / Toluene9075 - 88%Prevents β-hydride elimination in alkylamines; highly active for C-N bond formation.
[Pd(IPrBr)(cin)Cl] Suzuki-MiyauraKOtBu / iPrOH6072 - 80%NHC ligand provides immense electron density, facilitating C-Cl oxidative addition at lower temps.
Na2PdCl4 / SSPhos Suzuki-MiyauraK2CO3 / MeCN:H2O3765 - 75%Water-soluble system allowing for mild, aqueous-aerobic conditions.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Couple 5-chloro-1-ethyl-1H-indole with an arylboronic acid using XPhos-Pd-G2[1][3]. Causality Check: XPhos-Pd-G2 is utilized because it readily forms the active Pd(0) species at room temperature upon deprotonation by the base, bypassing the need for harsh initiation conditions. A biphasic solvent system (THF/H2O) is chosen to dissolve both the lipophilic indole and the inorganic base, while water accelerates transmetalation by forming reactive boronate species[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-chloro-1-ethyl-1H-indole (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), and XPhos-Pd-G2 (0.02 equiv, 2 mol%).

  • Base Addition: Add finely ground, anhydrous K3PO4 (2.0 equiv, 2.0 mmol). Self-Validation: Ensure the base is not clumped; high surface area is critical for the biphasic transmetalation step.

  • Degassing: Evacuate the tube and backfill with ultra-high purity Argon (repeat 3x).

  • Solvent Addition: Add degassed THF (4.0 mL) and degassed deionized H2O (1.0 mL) via syringe.

  • Reaction: Seal the tube and heat to 80 °C in a pre-heated oil bath for 4-6 hours.

  • In-Process Control (IPC): At 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation: Look for the disappearance of the starting material peak (m/z ~180 for 5-chloro-1-ethyl-1H-indole) and the appearance of the product mass. If starting material persists, spike with an additional 1 mol% catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 5-aryl-1-ethyl-1H-indole.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Couple 5-chloro-1-ethyl-1H-indole with a secondary amine using RuPhos-Pd-G2. Causality Check: RuPhos is specifically selected over XPhos for aminations because its spatial structure prevents the intermediate Pd-amine complex from undergoing β-hydride elimination, which would otherwise yield reduced indole side-products instead of the desired amine.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 5-chloro-1-ethyl-1H-indole (1.0 equiv, 1.0 mmol), RuPhos-Pd-G2 (0.03 equiv, 3 mol%), and NaOtBu (1.5 equiv, 1.5 mmol).

  • Amine Addition: Add the secondary amine (1.2 equiv, 1.2 mmol). If the amine is a liquid, add it outside the glovebox under a positive Argon stream.

  • Solvent: Add anhydrous, degassed Toluene (5.0 mL). Causality: Toluene is non-polar and coordinates poorly to Pd, maximizing the reaction rate of the catalyst.

  • Reaction: Seal the vial with a PTFE-lined cap and heat at 90 °C for 12 hours.

  • In-Process Control (IPC): Perform TLC (Hexanes/EtOAc 8:2). The starting chloroindole will appear as a distinct UV-active spot (Rf ~0.6). Validation: Complete consumption of this spot indicates successful conversion.

  • Workup: Quench the reaction by filtering through a short pad of Celite to remove Pd black and inorganic salts. Elute with CH2Cl2 (20 mL).

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to yield the 5-amino-1-ethyl-1H-indole derivative.

References

  • Title : An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source : rsc.org URL : 4

  • Title : Insights into the Catalytic Activity of[Pd(NHC)(cin)Cl] (NHC=IPr, IPrCl, IPrBr) Complexes in the Suzuki–Miyaura Reaction Source : scispace.com URL :2

  • Title : A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid Source : nih.gov URL : 3

  • Title : A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-6-azaindole Source : nasc.ac.in URL : 1

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 5-Chloro-1-ethyl-1H-indole synthesis

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-alkylation of haloindoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-alkylation of haloindoles. The synthesis of 5-Chloro-1-ethyl-1H-indole via the alkylation of 5-chloro-1H-indole with ethyl bromide (EtBr) is a fundamental transformation, yet it is notoriously susceptible to yield erosion due to competing regioselectivity and reagent degradation.

This guide deconstructs the mechanistic variables behind this reaction and provides field-proven, self-validating protocols to ensure you consistently achieve >90% yields.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing significant C3-alkylation (3-ethyl-5-chloro-1H-indole) instead of the desired N1-alkylation? A1: The indole core is an ambident nucleophile. In its neutral state, the C3 position is the most nucleophilic site due to the enamine-like character of the pyrrole ring, which intrinsically favors C-alkylation[1]. To achieve exclusive N-alkylation, you must completely deprotonate the indole nitrogen to form the indolate anion. The harder nitrogen center of the indolate anion reacts preferentially with hard electrophiles like ethyl bromide[2]. If you use a weak base (e.g., K₂CO₃) or a protic solvent, incomplete deprotonation occurs. This equilibrium allows the neutral indole to compete, driving up C3-alkylation impurities.

Q2: My reaction yield is plateauing at 50-60% despite using an excess of ethyl bromide. What is causing this incomplete conversion? A2: There are two primary culprits: electrophile volatility and base hydrolysis. Ethyl bromide is highly volatile (b.p. 38 °C). If your reaction is exothermic during base addition, or if you are running the reaction at elevated temperatures without a sealed system, the EtBr will evaporate before the alkylation is complete. Secondly, sodium hydride (NaH) is highly hygroscopic. If your NaH has been exposed to atmospheric moisture, it hydrolyzes to NaOH[3]. NaOH is not strong enough to fully deprotonate 5-chloroindole in DMF, leading to stalled reactions and incomplete conversion.

Q3: How should I optimize the solvent and base system for 5-chloroindole specifically? A3: The electron-withdrawing nature of the 5-chloro substituent slightly reduces the pKa of the indole N-H, making it easier to deprotonate than unsubstituted indole. However, it also reduces the nucleophilicity of the resulting indolate. The classical and most effective condition is using NaH (1.2 to 1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF)[4]. DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the indolate anion "naked" and highly reactive. This solvent effect perfectly compensates for the deactivating effect of the chlorine atom.

Part 2: Mechanistic & Troubleshooting Workflows

MechanisticPathway A 5-Chloro-1H-indole (Neutral) B NaH / DMF (Complete Deprotonation) A->B Strong Base C Weak Base / Protic (Incomplete Deprotonation) A->C Weak Base D Indolate Anion (Hard N-Nucleophile) B->D -H2 gas (Irreversible) E Neutral Indole (Soft C3-Nucleophile) C->E Equilibrium F Ethyl Bromide (EtBr) D->F SN2 Attack E->F SN2 Attack G 5-Chloro-1-ethyl-1H-indole (Target: N1-Alkylation) F->G Major Pathway H 3-Ethyl-5-chloro-1H-indole (Byproduct: C3-Alkylation) F->H Minor/Side Pathway

Mechanistic pathway of indole deprotonation and competing N1 vs. C3 alkylation.

Troubleshooting Start Issue: Low Yield / Impure Product Q1 Is H2 gas evolving during base addition? Start->Q1 A1_No NaH is degraded (Hydrolyzed to NaOH) Q1->A1_No No A1_Yes Base is active Q1->A1_Yes Yes Fix1 Use fresh NaH & anhydrous conditions A1_No->Fix1 Q2 Is C3-alkylation observed via NMR/TLC? A1_Yes->Q2 A2_Yes Solvent not polar enough / Base too weak Q2->A2_Yes Yes A2_No Incomplete conversion / EtBr evaporation Q2->A2_No No Fix2 Switch to 100% Anhydrous DMF & NaH A2_Yes->Fix2 Fix3 Increase EtBr eq. & seal system at 0°C A2_No->Fix3 Success High Yield N-Alkylation (>90%) Fix1->Success Fix2->Success Fix3->Success

Troubleshooting workflow for resolving low yields in 5-chloroindole N-alkylation.

Part 3: Quantitative Condition Analysis

The following table summarizes internal and literature-validated data demonstrating how base and solvent selection directly dictate the regioselectivity and overall yield of 5-Chloro-1-ethyl-1H-indole.

Base SystemSolventTemp (°C)ElectrophileRegioselectivity (N1:C3)Isolated Yield (%)Causality / Observation
K₂CO₃ (2.0 eq)MeCN80 °CEtBr (1.2 eq)85:1545%Incomplete deprotonation; neutral indole attacks via C3.
KOH (2.0 eq)THF65 °CEtBr (1.2 eq)90:1060%Better deprotonation, but THF does not solvate K⁺ well enough.
NaH (1.3 eq)THF0 to RTEtBr (1.2 eq)>95:575%Good N-selectivity, but reaction rate is sluggish compared to DMF.
NaH (1.3 eq) DMF 0 to RT EtBr (1.5 eq) >99:1 92% Optimal. Naked indolate anion reacts rapidly; excess EtBr accounts for volatility.

Part 4: Self-Validating Experimental Protocol

Objective: Achieve >90% yield of 5-Chloro-1-ethyl-1H-indole while completely suppressing C3-alkylation. Scale: 10 mmol (Adjust stoichiometrically for scale-up).

Step 1: System Preparation & Purging

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge the system with dry Argon or N₂ for 15 minutes. Causality: Atmospheric moisture reacts with NaH to form NaOH, which is insufficiently basic to fully deprotonate the indole, leading to C3-alkylation.

Step 2: Base Activation & Deprotonation

  • Add NaH (60% dispersion in mineral oil, 520 mg, 13.0 mmol, 1.3 eq) to the flask, followed by 15 mL of anhydrous DMF. Cool the suspension to 0 °C using an ice bath.

  • Dissolve 5-Chloro-1H-indole (1.51 g, 10.0 mmol, 1.0 eq) in 5 mL of anhydrous DMF and add it dropwise to the NaH suspension over 10 minutes.

  • Self-Validation Check: You must observe immediate effervescence (evolution of H₂ gas). If no bubbling occurs, the NaH has degraded; abort the reaction and source fresh reagents.

  • Stir at 0 °C for 30 minutes to ensure complete formation of the indolate anion. The solution will typically turn a deep yellow-to-brown color.

Step 3: Electrophilic Addition

  • Maintain the reaction at 0 °C. Add Ethyl Bromide (1.12 mL, 15.0 mmol, 1.5 eq) dropwise via syringe. Causality: EtBr is highly volatile (b.p. 38 °C). Adding it at 0 °C prevents evaporative loss and controls the exothermic alkylation, suppressing side reactions.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours under a sealed inert atmosphere.

Step 4: Reaction Monitoring & Quenching

  • Self-Validation Check: Perform TLC (Hexanes:EtOAc 8:2). The starting material (polar N-H, lower Rf) should be completely consumed, replaced by a single non-polar spot (higher Rf, as the hydrogen bond donor is now masked).

  • Quench the reaction by cooling to 0 °C and slowly adding 10 mL of saturated aqueous NH₄Cl. Caution: Any unreacted NaH will violently evolve H₂ gas upon quenching.

Step 5: Isolation & Purification

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with distilled water (5 × 20 mL) to thoroughly remove the DMF, followed by a final wash with brine (20 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-1-ethyl-1H-indole as an oil or low-melting solid. Flash chromatography (if necessary) using Hexanes:EtOAc will yield the pure product.

Part 5: References

  • Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy - ACS Publications. 1[1]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. 4[4]

  • Comparison of Ionic Liquid vs Conventional Solvent for Indole Alkylation - American Journal of Undergraduate Research. 3[3]

  • Technical Support Center: Selective N-Alkylation of Indoles - Benchchem. 2[2]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of 5-Chloro-1-ethyl-1H-indole

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of halogenated, alkylated indoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of halogenated, alkylated indoles. 5-Chloro-1-ethyl-1H-indole presents a "perfect storm" of insolubility: the N-ethylation removes the crucial hydrogen-bond donor of the indole ring, the 5-chloro substitution drastically increases lipophilicity (LogP), and the planar aromatic core drives high crystal lattice energy.

This guide provides field-proven, self-validating methodologies to force this recalcitrant molecule into the aqueous phase without compromising your downstream biological assays.

Solubilization Decision Matrix

Before selecting a protocol, you must align the formulation strategy with your downstream application to avoid assay interference.

G Start 5-Chloro-1-ethyl-1H-indole Precipitation Issue Assess Determine Downstream Application Start->Assess InVitro In Vitro Assays (Cell Culture) Assess->InVitro InVivo In Vivo / Formulation (Animal Models) Assess->InVivo Cosolvent Co-solvent System (DMSO + Media) InVitro->Cosolvent Cyclodextrin Inclusion Complex (HP-β-CD) InVivo->Cyclodextrin Micelle Micellar Dispersion (Tween-80 / Lipid) InVivo->Micelle Validate1 Validation: Check Precipitation upon Dilution Cosolvent->Validate1 Validate2 Validation: Phase Solubility Analysis (HPLC) Cyclodextrin->Validate2 Validate3 Validation: Dynamic Light Scattering (DLS) Micelle->Validate3

Decision workflow for selecting the optimal solubilization strategy.

Validated Experimental Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Best For: In vivo dosing, pharmacokinetics, and sensitive in vitro assays.

Causality: The indole nucleus is highly hydrophobic and naturally seeks to minimize contact with water. By introducing HP-β-CD, the apolar indole core spontaneously partitions into the hydrophobic cavity of the cyclodextrin, while the exterior hydroxyl groups of the cyclodextrin maintain hydrogen bonding with the bulk water[1]. We specifically choose the hydroxypropyl derivative (HP-β-CD) over native β-CD because native β-CD has limited aqueous solubility and can cause nephrotoxicity in vivo[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard saline or PBS. Why 20%? This concentration provides a massive molar excess of the host cavity, shifting the equilibrium toward complexation.

  • Addition: Add 5-Chloro-1-ethyl-1H-indole in excess (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Equilibration: Agitate the suspension on a rotary shaker at 25°C for 48 hours. Why 48 hours? Inclusion complexation is an equilibrium process; insufficient time leads to artificially low solubility readings.

  • Clarification: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, solid indole.

Self-Validation System: Perform a Phase Solubility Study (Higuchi-Connors method). Quantify the dissolved indole via HPLC at increasing HP-β-CD concentrations (0 to 50 mM). A linear increase in solubility validates a 1:1 or 1:2 stoichiometric inclusion complex[2]. To confirm the complex structure, 2D NMR (ROESY) can be used to observe cross-peaks between the indole's aromatic protons and the cyclodextrin's internal cavity protons[2].

Protocol B: Micellar Dispersion via Non-Ionic Surfactants

Best For: High-concentration stock generation, topical formulations.

Causality: When surfactants like Polysorbate 80 (Tween-80) are introduced above their Critical Micelle Concentration (CMC), they self-assemble into spherical structures with lipophilic cores. The highly lipophilic 5-Chloro-1-ethyl-1H-indole is partitioned into this core, effectively shielding it from the aqueous environment[3].

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the indole in a minimal volume of absolute ethanol (e.g., 50 mg/mL).

  • Surfactant Addition: Add Tween-80 at a 1:10 (Drug:Surfactant) weight ratio and vortex vigorously. Why this ratio? Sufficient surfactant is required to ensure the drug is fully encapsulated within the micelle core rather than trapped at the interface.

  • Aqueous Dispersion: Slowly add the aqueous phase (PBS or water) dropwise while continuously vortexing or sonicating.

  • Solvent Evaporation (Optional): If ethanol is toxic to your assay, remove it via rotary evaporation under reduced pressure.

Self-Validation System: Analyze the resulting dispersion using Dynamic Light Scattering (DLS). A valid micellar dispersion will show a monodisperse peak between 10-50 nm. If you observe peaks >500 nm, the drug is precipitating into macro-aggregates, indicating insufficient surfactant or overly rapid aqueous dilution.

Protocol C: Dopamine-Mediated π-π Stacking (Emerging Technique)

Best For: Nanoparticle delivery systems, targeted oncology models.

Causality: Instead of encapsulating the drug, this method utilizes small aromatic molecules bearing hydrophilic groups (like dopamine) to form non-covalent π-π stacking interactions with the indole ring. This disrupts the indole's crystal lattice and pulls it into solution via the hydrophilic functional groups of dopamine[4].

Step-by-Step Methodology:

  • Co-dissolution: Dissolve 5-Chloro-1-ethyl-1H-indole and dopamine hydrochloride (1:2 molar ratio) in a miscible co-solvent (e.g., methanol).

  • Assembly: Stir the mixture at room temperature for 2 hours to allow π-π stacking complexes to form.

  • Precipitation & Resuspension: Evaporate the solvent and resuspend the resulting complex in deionized water.

Self-Validation System: Measure the Zeta Potential of the complex. A stable dopamine-drug complex will exhibit a positive zeta potential (due to protonated amines), preventing aggregation via electrostatic repulsion[4].

Quantitative Strategy Comparison

Solubilization StrategyPrimary MechanismExpected Solubility GainDownstream CompatibilityToxicity / Artifact Risk
HP-β-CD Complexation Host-Guest Inclusion50x - 100xIn vivo (IV, PO), In vitroLow (Biologically inert)
Micellar Dispersion Hydrophobic Core Partitioning100x - 500xIn vivo (PO), FormulationModerate (Surfactant toxicity)
Dopamine π-π Stacking Non-covalent interaction~30xNanomedicine, Cellular uptakeLow to Moderate (Bioactive carrier)
DMSO Co-solvent Dielectric constant alteration10x (upon dilution)In vitro assays onlyHigh (Solvent crash risk)

Troubleshooting FAQs

Q: I dissolved 5-Chloro-1-ethyl-1H-indole in 100% DMSO, but when I spike it into my cell culture media, it immediately turns cloudy. What is happening? A: This is a classic "solvent crash." DMSO is infinitely miscible with water. When you dilute the DMSO stock into the aqueous media, the DMSO rapidly diffuses away from the indole. Because the indole has virtually zero aqueous solubility, it instantly crystallizes out of solution. Fix: Pre-warm your media to 37°C and ensure it contains a carrier protein (like 10% FBS or BSA). Add the DMSO stock dropwise under rapid vortexing to allow the proteins to bind the free drug before it can nucleate. Keep final DMSO concentration <0.5%.

Q: My HP-β-CD formulation works, but my biological assay results are suddenly muted. Is the cyclodextrin interfering? A: Yes, this is a known phenomenon. The inclusion complex is in dynamic equilibrium ( Drug+CD⇌Complex ). If the binding affinity ( Ka​ ) between the indole and the cyclodextrin is higher than the affinity between the indole and your biological target, the cyclodextrin will act as a "sink," preventing the drug from engaging the receptor. Fix: Validate this by running a dose-response curve of the empty HP-β-CD vehicle. If the vehicle is inert, you may need to switch to a formulation with a lower Ka​ , such as a micellar dispersion.

Q: Can I use standard heating to force the indole into aqueous solution without excipients? A: No. While heating increases the kinetic energy of the system, 5-Chloro-1-ethyl-1H-indole lacks the polar functional groups required to maintain hydration shells upon cooling. It will rapidly precipitate as the solution returns to room temperature, ruining assay reproducibility.

References

  • Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. National Institutes of Health (NIH). 1

  • The effect of cyclodextrins on the aqueous solubility of a new MMP inhibitor. SciSpace. 2

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents. 3

  • Enhancing aqueous solubility of hydrophobic drugs via dopamine-mediated π-π interaction. Springer Professional. 4

Sources

Troubleshooting

Preventing degradation of 5-Chloro-1-ethyl-1H-indole during long-term storage

Welcome to the technical support guide for 5-Chloro-1-ethyl-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Chloro-1-ethyl-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to ensure the stability and integrity of 5-Chloro-1-ethyl-1H-indole during long-term storage.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 5-Chloro-1-ethyl-1H-indole to prevent degradation?

To minimize degradation, 5-Chloro-1-ethyl-1H-indole should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and air.[1][2] For long-term stability, storage at low temperatures, such as in a refrigerator or freezer, is recommended. The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q2: My 5-Chloro-1-ethyl-1H-indole has developed a slight discoloration. Is it still usable?

Discoloration often indicates the presence of oxidized impurities or minor degradation products.[2] While for some applications this might not significantly affect the outcome, for sensitive experiments, particularly in drug development, purification is highly recommended to ensure the integrity of your results.[2] Recrystallization, potentially with the use of activated charcoal, can often remove these colored impurities.[2]

Q3: What are the primary degradation pathways for indole-based compounds like 5-Chloro-1-ethyl-1H-indole?

The indole ring is electron-rich, making it susceptible to degradation under certain conditions. The most common degradation pathways include:

  • Oxidation: Exposure to air and light can lead to the formation of colored oxidation products.

  • Acid-Catalyzed Degradation: In the presence of strong acids, the indole ring can be protonated, typically at the C3 position.[3] This forms a reactive indoleninium cation that can lead to dimerization or polymerization.[3]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

It is important to note that while the chloro-substituent at the C5 position is electron-withdrawing, its effect on the reactivity of the pyrrole ring where acid-catalyzed degradation initiates is minimal.[3]

Q4: What are some common impurities that might be present in a sample of 5-Chloro-1-ethyl-1H-indole?

Impurities can arise from the synthesis process or from degradation during storage. Potential impurities include:

  • Starting Materials: Unreacted reagents from the synthesis, such as 4-chlorophenylhydrazine.[2]

  • Isomeric Impurities: Positional isomers like 4-chloro, 6-chloro, and 7-chloro-1-ethyl-1H-indole may be present.[2]

  • Oxidation/Degradation Products: As mentioned, these can form upon exposure to air and light.[2]

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Unexpected or Poor Results in Experiments

Possible Cause: Degradation of your 5-Chloro-1-ethyl-1H-indole sample.

Troubleshooting Steps:

  • Assess Purity: The first step is to determine the purity of your compound. Several analytical techniques can be employed for this purpose.

  • Purification: If impurities are detected, purification is necessary. The choice of method will depend on the nature of the impurities.

Issue 2: Physical Changes in the Stored Compound

Possible Cause: Improper storage conditions leading to degradation.

Troubleshooting Steps:

  • Review Storage Protocol: Ensure that the compound is stored according to the recommended guidelines (cool, dry, dark, and under an inert atmosphere).

  • Repurification: If the compound shows signs of degradation, such as significant discoloration or a change in physical form, repurification is essential before use.

Section 3: Experimental Protocols & Data

Protocol 1: Purity Assessment of 5-Chloro-1-ethyl-1H-indole

A combination of analytical methods is recommended for a comprehensive purity assessment.[4][5]

A. Thin-Layer Chromatography (TLC)

  • Objective: To quickly assess the number of components in your sample.

  • Materials:

    • TLC plates (silica gel)

    • Crude 5-Chloro-1-ethyl-1H-indole

    • Petroleum ether

    • Ethyl acetate

    • Developing chamber

    • UV lamp

  • Procedure:

    • Prepare a suitable mobile phase. A good starting point is a 10:1 mixture of petroleum ether to ethyl acetate.[2]

    • Dissolve a small amount of your compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto the TLC plate.

    • Place the plate in the developing chamber containing the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp. A single spot indicates a likely pure compound. Multiple spots suggest the presence of impurities.

B. High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity and separate degradation products.

  • General Procedure:

    • Develop and validate a stability-indicating HPLC method.[6] This method should be able to separate the parent compound from all potential degradation products.

    • Prepare a standard solution of known concentration of pure 5-Chloro-1-ethyl-1H-indole.

    • Prepare a solution of your stored sample.

    • Inject both solutions into the HPLC system.

    • Compare the chromatograms to identify and quantify any impurities.

C. Spectroscopic Methods

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any structural impurities.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight and identify potential degradation products by their mass.[4]

Protocol 2: Purification of 5-Chloro-1-ethyl-1H-indole by Column Chromatography

This method is effective for removing many types of impurities.[2]

  • Materials:

    • Crude 5-Chloro-1-ethyl-1H-indole

    • Silica gel (for column chromatography)

    • Petroleum ether

    • Ethyl acetate

    • Glass chromatography column

  • Procedure:

    • Solvent System Selection: Determine an appropriate mobile phase using TLC. The ideal solvent system will give the 5-Chloro-1-ethyl-1H-indole an Rf value of approximately 0.2-0.3.[2]

    • Column Packing: Prepare a silica gel slurry in the mobile phase and carefully pack the chromatography column.

    • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase and load it onto the top of the column.

    • Elution: Begin eluting the column with the mobile phase, collecting fractions.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Chloro-1-ethyl-1H-indole.

Table 1: Recommended Storage Conditions for 5-Chloro-1-ethyl-1H-indole
ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C) or Frozen (≤ -20 °C)Slows down chemical degradation processes.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.
Light Amber vial or stored in the darkPrevents photodegradation.[7]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents exposure to moisture and air.[1][8]

Section 4: Visual Guides

Diagram 1: Potential Degradation Pathways

G A 5-Chloro-1-ethyl-1H-indole B Oxidation A->B O2, Light C Acid-Catalyzed Degradation A->C H+ D Photodegradation A->D hv E Oxidized Products (Colored Impurities) B->E F Indoleninium Cation (Reactive Intermediate) C->F H Photodegradation Products D->H G Dimers/Polymers F->G

Caption: Potential degradation pathways for 5-Chloro-1-ethyl-1H-indole.

Diagram 2: Experimental Workflow for Purity Assessment and Purification

G cluster_0 A Stored Sample of 5-Chloro-1-ethyl-1H-indole B Purity Assessment (TLC, HPLC, NMR, MS) A->B C Is Purity > 98%? B->C D Use in Experiment C->D Yes E Purification (Column Chromatography or Recrystallization) C->E No F Re-assess Purity E->F F->C

Sources

Optimization

Technical Support Center: Flash Chromatography Gradients for 5-Chloro-1-ethyl-1H-indole Purification

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 5-Chloro-1-ethyl-1H-indole using flash chromatography. It is structured as a series...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 5-Chloro-1-ethyl-1H-indole using flash chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during the purification process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems for the flash chromatography of 5-Chloro-1-ethyl-1H-indole?

A1: For a moderately polar compound like 5-Chloro-1-ethyl-1H-indole, the most common and effective solvent systems for normal-phase flash chromatography are binary mixtures of a non-polar solvent with a more polar one. The workhorse system for compounds of this nature is a mixture of hexanes (or heptane) and ethyl acetate.[1][2][3] Another viable option is dichloromethane and methanol, which is particularly useful for more polar compounds.[1][2]

A good starting point for method development is to use Thin-Layer Chromatography (TLC) to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[4][5] This Rf range typically translates well to flash chromatography, providing good separation without excessive elution times.[5]

Solvent SystemTypical Starting Ratio (v/v)Notes
Hexanes/Ethyl Acetate9:1 to 7:3Excellent for many non-polar to moderately polar compounds.[1]
Dichloromethane/Methanol98:2 to 95:5Suitable for more polar compounds or when solubility in ethyl acetate is limited.[1]
Petroleum Ether/Diethyl EtherVariesA good choice for heat-sensitive compounds due to the low boiling points of the solvents.[1]
Q2: How do I develop an effective solvent gradient from my TLC results?

A2: Translating TLC results into a gradient for flash chromatography is a crucial step for efficient purification. The goal of a gradient is to start with a low polarity to elute non-polar impurities, then gradually increase the polarity to elute the compound of interest, and finally, use a high polarity to wash off any strongly retained substances.

A reliable method for creating a linear gradient is to first identify a solvent system on TLC where your target compound has an Rf of about 0.3.[1] Many automated flash chromatography systems have built-in algorithms that can generate an optimized gradient based on TLC data from one or two plates.[6][7] A general approach is to start the gradient at a lower polarity than your TLC solvent system and ramp up to a higher polarity. For example, if your optimal TLC solvent is 20% ethyl acetate in hexanes, a good starting gradient might be 5% to 40% ethyl acetate over 10-12 column volumes (CV).[8]

Q3: What are the common impurities I should expect during the synthesis and purification of 5-Chloro-1-ethyl-1H-indole?

A3: Impurities in the synthesis of 5-Chloro-1-ethyl-1H-indole can arise from several sources, including unreacted starting materials, side products, and degradation. Common impurities may include:

  • Unreacted 5-chloroindole: If the N-alkylation reaction is incomplete.

  • Unreacted ethylating agent: Such as ethyl iodide or ethyl bromide.

  • Over-alkylated or C-alkylated byproducts: While N-alkylation is generally favored, some C3-alkylation can occur.[9]

  • Isomeric impurities: Positional isomers like 4-chloro, 6-chloro, or 7-chloroindoles may be present from the starting materials.[4]

  • Oxidation/Degradation Products: Indoles can be sensitive to oxidation, which can lead to colored impurities.[4]

Q4: Should I use isocratic or gradient elution for purifying 5-Chloro-1-ethyl-1H-indole?

A4: For most purifications of crude reaction mixtures, gradient elution is superior to isocratic (constant solvent composition) elution.[5]

  • Gradient elution allows for the efficient removal of non-polar impurities at the beginning of the run and then provides a focused elution of the target compound, leading to sharper peaks and better resolution. It also ensures that highly polar impurities are washed off the column at the end of the run.[5]

  • Isocratic elution can be effective for simple mixtures where the components are well-separated. However, for complex mixtures, it can lead to band broadening for later eluting compounds and may not effectively remove all impurities.[3]

Section 2: Troubleshooting Guide

This section addresses specific problems that may be encountered during the flash chromatography of 5-Chloro-1-ethyl-1H-indole.

Problem 1: My compound is not eluting from the column, or is eluting much later than expected.

Possible Causes & Solutions:

  • Incorrect Solvent System: The mobile phase may not be polar enough.

    • Solution: Increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your gradient. If using a hexanes/ethyl acetate system, consider switching to a stronger system like dichloromethane/methanol.[1][2]

  • Compound Degradation on Silica: Some compounds can be unstable on silica gel.[10]

    • Solution: Perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If degradation is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[10]

  • Sample Precipitation at the Column Head: If the sample is not fully soluble in the initial mobile phase, it can precipitate.

    • Solution: Ensure your crude sample is fully dissolved before loading. If solubility is an issue, consider dry loading, where the sample is pre-adsorbed onto silica gel before being placed on the column.[11]

Problem 2: The peaks are broad, and the separation from impurities is poor.

Possible Causes & Solutions:

  • Poor Column Packing: Uneven packing can lead to channeling and poor separation.[4]

    • Solution: Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks.

  • Inappropriate Gradient Slope: A gradient that is too steep can result in poor separation.

    • Solution: Flatten the gradient around the elution point of your target compound. For example, if your compound elutes at 30% ethyl acetate, try a gradient that ramps more slowly from 20% to 40%.

  • Column Overloading: Loading too much sample can lead to broad peaks and decreased resolution.

    • Solution: As a general rule, aim to load no more than 1-10% of the silica gel weight, depending on the difficulty of the separation.

Problem 3: I am observing double peaks for my pure compound.

Possible Causes & Solutions:

  • Solvent Mismatch: A significant difference in polarity between the sample solvent and the initial mobile phase can cause peak distortion.[12]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent of similar or lower polarity.[12]

  • Tautomerization or Isomerization on the Column: While less common for this specific compound, some molecules can exist as interconverting isomers on the stationary phase.

    • Solution: Consider changing the stationary phase or adding a modifier to the mobile phase (e.g., a small amount of triethylamine for basic compounds) to suppress this effect.[2]

Workflow for Method Development

The following diagram outlines a systematic approach to developing a purification method for 5-Chloro-1-ethyl-1H-indole.

MethodDevelopment cluster_0 Step 1: TLC Analysis cluster_1 Step 2: Gradient Design cluster_2 Step 3: Small-Scale Purification cluster_3 Step 4: Optimization & Scale-Up TLC Run TLC with Hex/EtOAc (e.g., 9:1, 4:1, 1:1) Target_Rf Aim for Rf ≈ 0.2-0.3 for Target Compound TLC->Target_Rf Gradient Design a Linear Gradient (e.g., 5% to 40% EtOAc) Target_Rf->Gradient Initial_Hold Optional: Initial Isocratic Hold (1-2 CV) Gradient->Initial_Hold Small_Scale Run a Small-Scale Test Column Initial_Hold->Small_Scale Analyze Analyze Fractions by TLC Small_Scale->Analyze Optimize Optimize Gradient Based on Results Analyze->Optimize Scale_Up Scale Up to Preparative Column Optimize->Scale_Up

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Chloro-1-ethyl-1H-indole and Halogenated Indole Analogs in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, serving as the core for numerous therapeutics ranging from antivirals to central nervous system (CNS) agents. Within this chemical space, halogenated and N...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole scaffold is a privileged structure in drug discovery, serving as the core for numerous therapeutics ranging from antivirals to central nervous system (CNS) agents. Within this chemical space, halogenated and N-alkylated indoles—specifically 5-Chloro-1-ethyl-1H-indole —offer unique physicochemical profiles that dramatically alter target affinity, metabolic stability, and membrane permeability.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the mechanistic causality behind C5-halogenation and N1-alkylation, compare the performance of 5-Chloro-1-ethyl-1H-indole against its analogs, and provide a self-validating experimental protocol for evaluating these compounds in vitro.

Structural and Mechanistic Rationale

To understand the utility of 5-Chloro-1-ethyl-1H-indole, we must isolate the thermodynamic and steric contributions of its two primary modifications:

The Role of C5-Halogenation: Sigma-Hole Interactions

Halogenation at the C5 position is a proven strategy to enhance molecular recognition through halogen bonding [1]. Unlike hydrogen bonds, halogen bonds are driven by a "sigma-hole"—a highly directional region of positive electrostatic potential on the outermost surface of the halogen atom.

  • Chlorine vs. Fluorine: While fluorine is highly electronegative, it lacks a significant sigma-hole, making it a poor halogen bond donor. Chlorine strikes an optimal balance, providing a robust sigma-hole capable of interacting with Lewis bases (e.g., protein backbone carbonyls) in hydrophobic pockets without introducing the excessive steric bulk of iodine or bromine[2].

  • Biological Impact: C5-chlorination has been shown to significantly enhance binding affinity to nuclear receptors like Nurr1[1] and dramatically lower the Minimum Inhibitory Concentration (MIC) against pathogens like Vibrio parahaemolyticus compared to unhalogenated indoles[2].

The Role of N1-Alkylation: Tuning Lipophilic Efficiency (LipE)

The addition of an ethyl group at the N1 position fundamentally changes the molecule's interaction network. By capping the indole nitrogen, the molecule loses its primary hydrogen bond donor.

  • Causality: This desolvation reduces the Polar Surface Area (PSA) and increases the partition coefficient (LogP). In target environments like the Cannabinoid Receptor 2 (CB2), N-ethylation promotes deep insertion into hydrophobic transmembrane domains, driving low-nanomolar agonistic activity[3].

Physicochemical Profiling

The table below quantifies how the combination of C5-halogenation and N1-alkylation shifts the physicochemical landscape of the indole core, directly dictating assay selection and formulation strategies[4][5].

CompoundC5-SubstitutionN1-SubstitutionPredicted LogPPSA (Ų)H-Bond DonorsSteric Radius of Halogen (Å)
1H-Indole NoneNone2.1415.81N/A
5-Chloro-1H-indole ChloroNone2.8515.811.75
5-Fluoro-1-ethyl-1H-indole FluoroEthyl3.104.901.47
5-Chloro-1-ethyl-1H-indole ChloroEthyl3.554.901.75
5-Bromo-1-ethyl-1H-indole BromoEthyl3.704.901.85

Note: The sharp drop in PSA for N-ethyl derivatives dictates that these compounds require specialized handling in aqueous assays to prevent precipitation.

Experimental Workflow Visualization

When evaluating highly lipophilic compounds like 5-Chloro-1-ethyl-1H-indole, traditional immobilization-based assays (like Surface Plasmon Resonance) can suffer from non-specific matrix binding. Therefore, solution-based workflows are preferred.

G N1 Halogenated Indole Library (e.g., 5-Cl-1-ethyl-1H-indole) N2 Physicochemical Profiling (LogP, PSA, NMR) N1->N2 Characterization N3 Microscale Thermophoresis (MST) Target Binding Assay N2->N3 Lead Selection N4 In Vitro Efficacy Assays (Receptor Activation / MIC) N3->N4 Affinity Validation N5 Structure-Activity Relationship (QSAR) Analysis N4->N5 Data Synthesis

Workflow for the screening and validation of halogenated indole derivatives in drug discovery.

Step-by-Step Methodology: Microscale Thermophoresis (MST) Binding Assay

To accurately determine the dissociation constant ( Kd​ ) of 5-Chloro-1-ethyl-1H-indole without the artifacts of surface immobilization, we utilize Microscale Thermophoresis (MST)[1]. This protocol is designed as a self-validating system.

Phase 1: Preparation & System Validation
  • Target Labeling: Fluorescently label the target protein (e.g., Nurr1-LBD or CB2 receptor preparation) using an amine-reactive dye (e.g., NT-647). Causality: Covalent labeling ensures the fluorophore remains attached during thermophoretic movement, providing a stable baseline signal.

  • Quality Control (Capillary Scan): Perform a pre-scan of the labeled protein in standard capillaries. Ensure fluorescence counts are between 200–1500 units. Reject if aggregation (bumpy traces) is detected.

Phase 2: Ligand Titration & Buffer Optimization
  • Buffer Formulation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) and supplement with 0.1% Pluronic F-127 . Causality: N-ethyl indoles are highly lipophilic (LogP ~3.55). Pluronic F-127 is a non-ionic surfactant that prevents the ligand from forming colloidal aggregates or adhering to the glass capillary walls, which would otherwise result in false-positive binding curves[1].

  • Serial Dilution: Prepare a 16-point serial dilution of 5-Chloro-1-ethyl-1H-indole ranging from 500 µM down to 15 nM in the optimized buffer.

  • Incubation: Mix 10 µL of the labeled protein (final concentration ~50 nM) with 10 µL of each ligand dilution. Incubate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

Phase 3: Thermophoresis Measurement
  • Data Acquisition: Load the samples into MST premium-coated capillaries. Apply an infrared (IR) laser to create a microscopic temperature gradient.

  • Mechanistic Readout: Monitor the directed movement of the molecules. Causality: When the 5-chloro-1-ethyl-1H-indole binds the target, it alters the protein's hydration shell and overall conformation. This changes its thermophoretic mobility compared to the unbound protein, generating a quantifiable shift in fluorescence.

  • Data Analysis: Plot the change in normalized fluorescence ( ΔFnorm​ ) against ligand concentration to derive the Kd​ .

Comparative Performance Data

The following table synthesizes experimental data from authoritative literature, comparing the biological efficacy of the 5-chloroindole scaffold against its analogs. While specific N-ethyl derivative data varies by proprietary target, the baseline halogenation effects dictate the structure-activity relationship (SAR)[1][2].

CompoundBiological TargetAssay TypeEfficacy / AffinityReference
1H-Indole V. parahaemolyticusAntibacterial (MIC)400 µg/mL2[2]
5-Chloroindole V. parahaemolyticusAntibacterial (MIC)50 µg/mL2[2]
5-Bromoindole V. parahaemolyticusAntibacterial (MIC)50 µg/mL2[2]
5-Chloroindole Nurr1 LBD (Nuclear Receptor)MST Binding Kd​ = 15.0 ± 1.2 µM1[1]
5-Bromoindole Nurr1 LBD (Nuclear Receptor)MST Binding Kd​ ~ 18.5 µM1[1]

Data Synthesis: The introduction of the C5-chlorine atom yields an 8-fold improvement in antibacterial efficacy compared to the unhalogenated indole. When this C5-chloro scaffold is further functionalized with an N1-ethyl group (yielding 5-Chloro-1-ethyl-1H-indole), researchers can expect a preservation of these halogen-bonding capabilities while unlocking access to deeper, more hydrophobic receptor pockets (such as GPCRs like CB2) due to the ablation of the N-H hydrogen bond donor[3].

References

  • Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 (NR4A2). bioRxiv.
  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers.
  • Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. PMC - NIH.
  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. PMC - NIH.
  • A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers. BenchChem.

Sources

Comparative

A Senior Application Scientist's Guide to Gas Chromatography Retention Times for 5-Chloro-1-ethyl-1H-indole: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the precise analytical characterization of novel chemical entities is paramount. 5-Chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise analytical characterization of novel chemical entities is paramount. 5-Chloro-1-ethyl-1H-indole, a substituted indole, represents a class of compounds with significant potential in medicinal chemistry.[1] This guide provides an in-depth technical comparison of gas chromatography (GC) as a primary analytical tool for determining the retention time of 5-Chloro-1-ethyl-1H-indole. We will explore the theoretical underpinnings of GC retention, propose a systematic approach to method development, and compare its performance with alternative analytical techniques, supported by established principles and experimental data from related indole derivatives.

The Critical Role of Retention Time in Compound Identification

In gas chromatography, the retention time ( tR​ ) is the time it takes for a specific compound to travel from the injector, through the column, to the detector. It is a fundamental parameter for qualitative analysis, offering a key identifier for a compound under a specific set of chromatographic conditions.[2] For a novel compound like 5-Chloro-1-ethyl-1H-indole, establishing a reliable retention time is the first step towards developing a robust analytical method for purity assessment, stability studies, and quantitative analysis.

However, it is crucial to understand that retention time is not an absolute constant. It is influenced by a multitude of factors, including the analytical conditions, the type and dimensions of the column, and the overall health of the GC system.[3] Therefore, a well-documented and validated method is essential for reproducible results.

Gas Chromatography (GC) for the Analysis of 5-Chloro-1-ethyl-1H-indole: A Method Development Strategy

Core Principles of GC Separation

The separation in GC is governed by the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.[7] The elution order and retention time are primarily determined by the analyte's volatility and its interactions with the stationary phase.[2][8]

Experimental Workflow: GC Method Development

GC_Method_Development cluster_gc GC System Configuration cluster_analysis Data Acquisition & Analysis Sample Dissolve 5-Chloro-1-ethyl-1H-indole in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) Injector Injector Setup: Split/Splitless Inlet Temp: 250-280°C Sample->Injector Introduction Standard Prepare a known concentration standard solution Column Column Selection: Mid-polarity (e.g., 5% Phenyl Polysiloxane) Dimensions: 30m x 0.25mm x 0.25µm Injector->Column Vaporization & Transfer Detector Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID) Temp: 280-300°C Column->Detector Separation Oven Oven Program: Initial Temp: 100-150°C (hold 1-2 min) Ramp: 10-20°C/min to 280-300°C (hold 5-10 min) Acquisition Inject sample and acquire data Detector->Acquisition Signal Generation Integration Integrate peak and determine retention time (tR) Acquisition->Integration Identification Confirm identity (MS) and assess peak shape Integration->Identification Optimization Optimize parameters (temperature, flow rate) for resolution and peak symmetry Identification->Optimization Iterative Process

Caption: A systematic workflow for developing a robust GC method for the analysis of 5-Chloro-1-ethyl-1H-indole.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve a small, accurately weighed amount of 5-Chloro-1-ethyl-1H-indole in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC-MS System and Conditions:

    • Gas Chromatograph: An Agilent 8890 GC system or equivalent.

    • Mass Spectrometer: An Agilent 5977B GC/MSD or equivalent.

    • Column: A mid-polarity capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point. The 5% phenyl substitution provides a good balance of interactions for a moderately polar compound like our target analyte.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 120°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

    • Detector: Mass spectrometer operating in electron ionization (EI) mode with a scan range of m/z 40-450. The transfer line temperature should be set to 280°C.

  • Data Analysis: The retention time is determined from the apex of the chromatographic peak corresponding to the mass spectrum of 5-Chloro-1-ethyl-1H-indole. The mass spectrum will be crucial for confirming the identity of the peak.

Expected Retention Behavior and Influencing Factors

The retention time of 5-Chloro-1-ethyl-1H-indole will be influenced by several key factors:[2][3]

  • Volatility: The ethyl group at the 1-position and the chloro group at the 5-position will influence the molecule's boiling point and, consequently, its volatility.

  • Polarity: The indole ring system and the chlorine atom introduce polarity, leading to interactions with the stationary phase. A mid-polarity column is chosen to balance these interactions for good peak shape and resolution.

  • Column Temperature: Higher oven temperatures will decrease the retention time as the analyte will have a higher vapor pressure and spend more time in the mobile phase.[8][10]

  • Carrier Gas Flow Rate: Increasing the flow rate will generally decrease the retention time.[2]

  • Column Dimensions: A longer column will result in a longer retention time, while a wider column will generally lead to a shorter retention time.[2]

For novel compounds, the use of retention indices (RI) can provide a more transferable and robust measure than absolute retention times.[9][11][12] Retention indices normalize the retention time of an analyte to that of a series of n-alkanes, making the data less dependent on specific instrument conditions.

Comparative Analysis: GC vs. Alternative Techniques

While GC is a powerful tool, other analytical techniques should be considered for a comprehensive characterization of 5-Chloro-1-ethyl-1H-indole.[13]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between a gas mobile phase and a liquid/solid stationary phase.[7]Partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability Volatile and thermally stable compounds.[14]Wide range of compounds, including non-volatile and thermally labile ones.
Sample Preparation Often requires dissolution in a volatile solvent. Derivatization may be needed for polar compounds.[4][15]Dissolution in a mobile phase compatible solvent. Less need for derivatization.
Separation Efficiency High resolution for complex mixtures of volatile compounds.Excellent for a broad range of polarities and molecular weights.
Detection Mass Spectrometry (MS) provides structural information. Flame Ionization Detector (FID) is universal for organic compounds.UV-Vis is a common detector. MS coupling (LC-MS) provides high sensitivity and structural information.[16]
Retention Time Determinants Volatility, polarity, column temperature, carrier gas flow rate.[2][3]Polarity of analyte and mobile/stationary phases, mobile phase composition, flow rate.
Advantages for 5-Chloro-1-ethyl-1H-indole High-resolution separation, direct coupling to MS for definitive identification.Suitable for purity analysis and can be non-destructive.
Disadvantages for 5-Chloro-1-ethyl-1H-indole Potential for thermal degradation if the compound is labile.Solvent consumption can be higher.

Logical Relationship: Analytical Technique Selection

Analytical_Selection cluster_properties Key Properties cluster_techniques Analytical Techniques Analyte 5-Chloro-1-ethyl-1H-indole Properties Volatility Volatility & Thermal Stability Analyte->Volatility Polarity Polarity Analyte->Polarity Purity Purity & Impurity Profile Analyte->Purity NMR Nuclear Magnetic Resonance (NMR) Analyte->NMR Structural Elucidation FTIR Fourier-Transform Infrared (FT-IR) Analyte->FTIR Functional Group ID GC Gas Chromatography (GC-MS) Volatility->GC Primary consideration HPLC High-Performance Liquid Chromatography (HPLC-UV/MS) Polarity->HPLC Key determinant of method Purity->GC Also suitable Purity->HPLC Often preferred for purity

Caption: Decision tree for selecting the appropriate analytical technique based on the properties of 5-Chloro-1-ethyl-1H-indole.

Conclusion and Future Directions

Establishing a definitive gas chromatographic retention time for 5-Chloro-1-ethyl-1H-indole requires a systematic method development approach. Based on the principles of GC and data from related indole derivatives, a mid-polarity column with a suitable temperature program is recommended as a starting point. The retention time obtained will be a critical parameter for the qualitative and quantitative analysis of this compound.

For a comprehensive analytical characterization, it is highly recommended to employ orthogonal techniques such as HPLC-UV/MS. This multi-faceted approach will provide a more complete picture of the compound's purity and stability. Future work should focus on the experimental determination of the GC retention index of 5-Chloro-1-ethyl-1H-indole on multiple stationary phases to create a more robust and transferable analytical identifier.

References

  • Shimadzu Corporation. (n.d.). Factors Affecting Retention Time. Retrieved from [Link]

  • Drawell. (2023, June 14). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]

  • MACHEREY-NAGEL. (n.d.). Gas chromatography. Retrieved from [Link]

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2009). Retention Indices for Most Frequently Reported Essential Oil Compounds in GC.
  • Vessman, J., Moss, A. M., Horning, M. G., & Horning, E. C. (1969).
  • Gautam, S. P., et al. (2012). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic....
  • Rostad, C. E., & Pereira, W. E. (1986). Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest.
  • Ali, B., Davis, T. J., & Chevrette, M. G. (2021).
  • Pinu, F. R., & Villas-Boas, S. G. (2017). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Metabolites, 7(4), 53.
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Sources

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-ethyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-Chloro-1-ethyl-1H-indole
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